![molecular formula C11H11N5O3 B7579344 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of triazole derivatives and is a potent inhibitor of histone deacetylases (HDACs).
Wissenschaftliche Forschungsanwendungen
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to inhibit HDACs, which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, making 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid a potential anticancer agent. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid also inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of amyloid-beta, preventing its aggregation and subsequent neurotoxicity. Finally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to have potent anticancer, neuroprotective, and anti-inflammatory effects in various preclinical studies. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to induce apoptosis in cancer cells, inhibit the growth and invasion of cancer cells, and sensitize cancer cells to chemotherapy. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has also been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. Finally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has several advantages as a research tool, including its potent inhibitory effects on HDACs, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid also has some limitations, including its limited solubility in water and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid, including the development of more potent and selective HDAC inhibitors, the investigation of the effects of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid on other epigenetic targets, and the development of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid-based therapeutics for cancer, Alzheimer's disease, and inflammatory diseases. Additionally, the development of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid analogs with improved pharmacokinetic properties and reduced off-target effects could lead to the development of more effective 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid-based therapeutics.
Synthesemethoden
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid can be synthesized using a multistep reaction involving the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 6-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with sodium azide to form 6-methyl-2-pyridinecarboxylic acid azide, which is further reacted with 4-(prop-2-yn-1-yl)-1H-1,2,3-triazole to form 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid.
Eigenschaften
IUPAC Name |
2-[4-[(6-methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-7-3-2-4-9(12-7)13-11(19)8-5-16(15-14-8)6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,12,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWIEPLUWENRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.